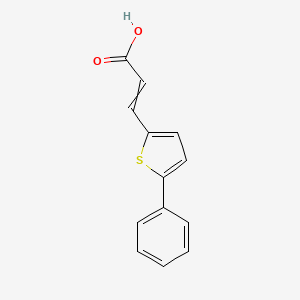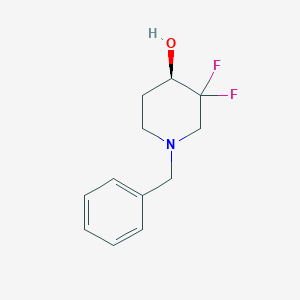![molecular formula C11H11IN2O2 B12447618 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione CAS No. 622848-28-6](/img/structure/B12447618.png)
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The specific structure of this compound includes an iodophenyl group attached to the diazenyl moiety, which is further connected to a pentane-2,4-dione backbone
準備方法
The synthesis of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione typically involves the following steps:
Diazotization: The starting material, 4-iodoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentane-2,4-dione in the presence of a base such as sodium acetate. This reaction results in the formation of the desired azo compound.
The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
化学反応の分析
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding hydrazo compound. Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: The compound can be oxidized to form nitroso derivatives. Oxidizing agents such as potassium permanganate can be used.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Due to its azo group, the compound can be used in the development of azo dyes and pigments, which are important in the textile and printing industries.
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving azo compounds.
作用機序
The mechanism of action of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione involves its interaction with biological molecules through its azo group. The compound can undergo reduction to form hydrazo derivatives, which can further interact with enzymes and other proteins. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar compounds to 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione include other azo compounds with different substituents on the phenyl ring. For example:
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione: This compound has a chlorine atom instead of iodine and may exhibit different reactivity and biological activity.
3-[(E)-(4-Methylphenyl)diazenyl]pentane-2,4-dione: This compound has a methyl group and may have different physical and chemical properties.
特性
CAS番号 |
622848-28-6 |
|---|---|
分子式 |
C11H11IN2O2 |
分子量 |
330.12 g/mol |
IUPAC名 |
3-[(4-iodophenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
InChIキー |
JZJQBAJGBKVEJX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


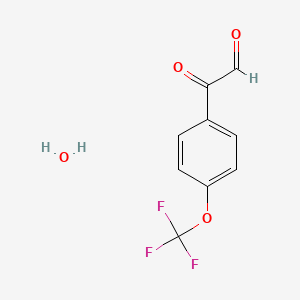
![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)

![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
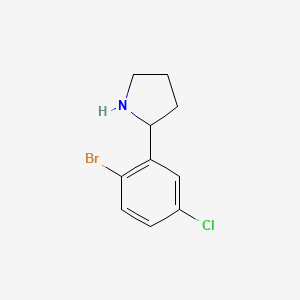
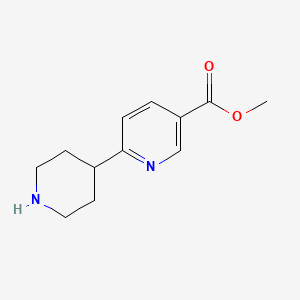
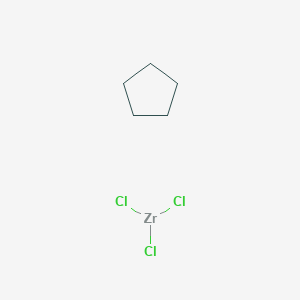
![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
